Sniper(abl)-039

Descripción

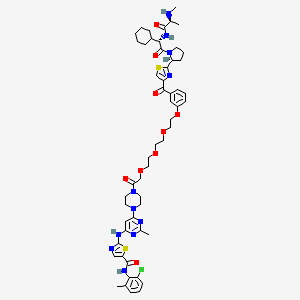

Propiedades

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCDNLSIFCGNNG-GFKCZKLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H68ClN11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Sniper(abl)-039: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Sniper(abl)-039, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and experimental validation of this compound.

Introduction to this compound

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of BCR-ABL, a constitutively active tyrosine kinase that is the hallmark of chronic myelogenous leukemia (CML).[1][2] Traditional therapies for CML involve tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib, which can be effective but are susceptible to resistance.[1] this compound represents an alternative therapeutic strategy that aims to eliminate the BCR-ABL protein entirely, rather than just inhibiting its enzymatic activity.

Structurally, this compound is a heterobifunctional molecule. It conjugates the ABL kinase inhibitor dasatinib to a derivative of LCL161, an IAP (Inhibitor of Apoptosis Protein) ligand, via a polyethylene glycol (PEG) linker.[3][4] This design allows this compound to simultaneously bind to both the BCR-ABL protein and an E3 ubiquitin ligase, specifically the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][3]

Mechanism of Action: Targeted Protein Degradation

The core mechanism of this compound is the hijacking of the ubiquitin-proteasome system (UPS) to induce the selective degradation of BCR-ABL. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound acts as a molecular bridge, facilitating the formation of a ternary complex between the BCR-ABL protein and either cIAP1 or XIAP, which function as E3 ubiquitin ligases.[3][5]

-

Ubiquitination: Within this proximity-induced complex, the E3 ligase (cIAP1/XIAP) catalyzes the transfer of ubiquitin molecules to the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BCR-ABL into smaller peptides, effectively eliminating it from the cell.[2]

-

Catalytic Cycle: After inducing the degradation of a BCR-ABL molecule, this compound is released and can engage another BCR-ABL protein and E3 ligase, thus acting catalytically to degrade multiple target proteins.

This mechanism was confirmed by experiments showing that the degradation of BCR-ABL induced by this compound was abrogated by the ubiquitin-activating enzyme inhibitor MLN7243.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line | Description | Reference |

| DC₅₀ (BCR-ABL) | 10 nM | K562 | The concentration of this compound required to degrade 50% of the BCR-ABL protein.[4][6][7] | [4][6][7] |

| IC₅₀ (ABL) | 0.54 nM | N/A | The concentration of this compound required to inhibit 50% of ABL kinase activity.[4][6][7] | [4][6][7] |

| IC₅₀ (cIAP1) | 10 nM | N/A | The concentration of this compound required to inhibit 50% of cIAP1 activity.[4][6][7] | [4][6][7] |

| IC₅₀ (cIAP2) | 12 nM | N/A | The concentration of this compound required to inhibit 50% of cIAP2 activity.[4][6][7] | [4][6][7] |

| IC₅₀ (XIAP) | 50 nM | N/A | The concentration of this compound required to inhibit 50% of XIAP activity.[4][6][7] | [4][6][7] |

| Cell Line | Description | IC₅₀ (Growth Inhibition) | Reference |

| K562 | BCR-ABL positive CML cell line | ~10 nM | [8] |

| KCL22 | BCR-ABL positive CML cell line | ~10 nM | [8] |

| KU812 | BCR-ABL positive CML cell line | ~10 nM | [8] |

Downstream Signaling Pathway Inhibition

The degradation of BCR-ABL by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Specifically, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL), two key substrates of BCR-ABL.[1][3] The reduction in phosphorylated STAT5 (pSTAT5) and phosphorylated CrkL (pCrkL) serves as a biomarker for the functional consequence of BCR-ABL degradation.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Line: K562, a human chronic myelogenous leukemia cell line positive for the BCR-ABL fusion gene.

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis

-

Cell Treatment: K562 cells are seeded at a density of 2 x 10⁵ cells/mL and incubated with varying concentrations of this compound or control compounds (e.g., dasatinib, vehicle) for the indicated times (e.g., 6 or 24 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

anti-BCR (detects BCR-ABL)

-

anti-phospho-STAT5

-

anti-STAT5

-

anti-phospho-CrkL

-

anti-CrkL

-

anti-cIAP1

-

anti-XIAP

-

anti-GAPDH or anti-β-actin (as a loading control)

-

-

-

Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

Cell Seeding: K562 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

shRNA-mediated Gene Silencing

-

shRNA Constructs: Lentiviral or retroviral vectors containing short hairpin RNA (shRNA) sequences targeting cIAP1, XIAP, or a non-targeting control are used.

-

Transduction: K562 cells are transduced with the viral particles.

-

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with knockdown of the target gene.

-

Knockdown Confirmation: The efficiency of gene silencing is confirmed by Western blotting for cIAP1 and XIAP protein levels.

-

This compound Treatment: The stable knockdown cell lines are then treated with this compound, and the degradation of BCR-ABL is assessed by Western blot as described above to determine the role of cIAP1 and XIAP in the mechanism of action.[1]

References

- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of BCR-ABL degradation inducers via the conjugation of an imatinib derivative and a cIAP1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein. | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. search.library.berkeley.edu [search.library.berkeley.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 内藤 幹彦 (Mikihiko Naito) - Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - 論文 - researchmap [researchmap.jp]

A Technical Deep Dive into Sniper(abl)-039: A Novel BCR-ABL Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-039 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1] This molecule represents a promising therapeutic strategy, moving beyond simple kinase inhibition to the complete removal of the oncogenic protein. This compound is classified as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of compounds that utilize the ubiquitin-proteasome system to eliminate target proteins.[1]

Structurally, this compound is a conjugate of the ABL kinase inhibitor Dasatinib and a derivative of the IAP ligand LCL161, connected via a polyethylene glycol (PEG) linker.[1] This unique construction allows this compound to simultaneously bind to both the BCR-ABL protein and the cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), which are E3 ubiquitin ligases.[1] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and potency.

| Parameter | Value | Target/Cell Line | Reference |

| DC50 (BCR-ABL) | 10 nM | K562 cells | [1] |

| IC50 (ABL) | 0.54 nM | N/A | [1] |

| IC50 (cIAP1) | 10 nM | N/A | [1] |

| IC50 (cIAP2) | 12 nM | N/A | [1] |

| IC50 (XIAP) | 50 nM | N/A | [1] |

Table 1: In Vitro Potency of this compound

| Cell Line | IC50 (Cell Growth) | Description | Reference |

| K562 | ~10 nM | BCR-ABL positive CML cell line | [2] |

| KCL22 | ~10 nM | BCR-ABL positive CML cell line | [2] |

| KU812 | ~10 nM | BCR-ABL positive CML cell line | [2] |

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Mechanism of Action and Signaling Pathway

This compound executes its function by hijacking the cell's natural protein disposal machinery. The Dasatinib moiety binds to the ABL kinase domain of the BCR-ABL protein, while the LCL161 derivative moiety recruits cIAP1 and XIAP. This ternary complex formation facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. Polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Specifically, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL), key substrates of BCR-ABL kinase activity.[1]

Caption: Mechanism of action of this compound leading to BCR-ABL degradation and downstream signaling inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Protein Degradation

-

Objective: To determine the extent of BCR-ABL, cIAP1, XIAP, phosphorylated STAT5 (pSTAT5), and phosphorylated CrkL (pCrkL) degradation or inhibition of phosphorylation following treatment with this compound.

-

Procedure:

-

Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, 24 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-BCR, anti-c-Abl, anti-cIAP1, anti-XIAP, anti-pSTAT5 (Tyr694), anti-STAT5, anti-pCrkL (Tyr207), anti-CrkL, and anti-β-actin (as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on CML cells.

-

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000 cells per well.[3]

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Immunoprecipitation for Ternary Complex Formation

-

Objective: To demonstrate the formation of the this compound-mediated ternary complex of BCR-ABL and cIAP1/XIAP.

-

Procedure:

-

Treat K562 cells with this compound (e.g., 100 nM) for a short duration (e.g., 1-2 hours).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) with protease inhibitors.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-BCR or anti-c-Abl antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS sample buffer.

-

Analyze the eluates by Western blotting using antibodies against cIAP1 and XIAP.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the preclinical evaluation of this compound.

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

References

- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay [bio-protocol.org]

An In-depth Technical Guide to Sniper(abl)-039 for BCR-ABL Degradation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sniper(abl)-039, a novel targeted protein degrader developed for the oncogenic BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).

Introduction: Targeting BCR-ABL in CML

Chronic Myeloid Leukemia is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][3] While tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib have revolutionized CML treatment, challenges such as acquired resistance due to mutations in the ABL kinase domain remain.[4][5]

Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. Technologies like Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) utilize the cell's own ubiquitin-proteasome system to eliminate pathogenic proteins entirely, rather than just inhibiting their enzymatic activity.[1][4][5] this compound is one such molecule designed specifically to induce the degradation of the BCR-ABL protein.[6]

This compound: Molecular Design and Mechanism

This compound is a heterobifunctional molecule, or SNIPER, that conjugates the ABL kinase inhibitor Dasatinib to a derivative of LCL161 , a ligand for the Inhibitor of Apoptosis Proteins (IAPs), via a polyethylene glycol (PEG) linker.[1][6][7]

The mechanism of action involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase.[6]

-

The Dasatinib "warhead" of this compound binds to the kinase domain of the BCR-ABL protein.

-

The LCL161 derivative "anchor" simultaneously recruits an IAP E3 ligase, such as cellular IAP 1 (cIAP1) or X-linked IAP (XIAP).[1][6]

-

This proximity induces the IAP to ubiquitinate BCR-ABL, tagging it for destruction.

-

The ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.[6]

-

This compound is subsequently released and can act catalytically to degrade multiple BCR-ABL proteins.

Figure 1: Mechanism of Action for this compound.

Quantitative Efficacy and Potency

This compound demonstrates potent activity in degrading BCR-ABL and inhibiting the growth of CML cells. The key quantitative metrics are summarized below. A notable "hook effect" has been observed, where the degradation activity is attenuated at concentrations significantly higher than the optimal range, a common characteristic of PROTAC/SNIPER molecules.[6][8]

| Parameter | Target / Cell Line | Value | Reference(s) |

| DC50 | BCR-ABL Protein | 10 nM | [7][9][10] |

| IC50 (Binding/Inhibition) | ABL Kinase | 0.54 nM | [7][9][10] |

| cIAP1 | 10 nM | [7][9][10] | |

| cIAP2 | 12 nM | [7][9][10] | |

| XIAP | 50 nM | [7][9][10] | |

| IC50 (Cell Proliferation) | K562, KCL22, KU812 | ~10 nM | [8] |

| Optimal Degradation | BCR-ABL Protein | 10 nM - 100 nM | [6][8][11] |

Inhibition of Downstream Signaling

The degradation of the BCR-ABL oncoprotein by this compound leads to the shutdown of its downstream pro-survival and proliferative signaling cascades.[12] BCR-ABL constitutively activates multiple pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[3][13][14] Treatment of CML cells with this compound has been shown to suppress the phosphorylation of key downstream effectors, including BCR-ABL itself, STAT5, and CrkL, consistent with the degradation of the upstream kinase.[1][12]

Figure 2: Key BCR-ABL Downstream Signaling Pathways.

Key Experimental Protocols

The following are generalized protocols for assessing the activity of this compound, based on published studies.

This protocol is used to quantify the reduction of BCR-ABL and related signaling proteins in CML cells.

-

Cell Culture and Treatment:

-

Culture K562 cells (or other BCR-ABL-positive CML cell lines) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Seed cells at a density of 2-5 x 105 cells/mL.

-

Treat cells with a dose range of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 6 or 24 hours).[11]

-

-

Protein Extraction:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-BCR-ABL, anti-p-STAT5, anti-p-CrkL, anti-cIAP1, anti-XIAP, and a loading control like anti-GAPDH or anti-β-tubulin).[11][12]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Perform densitometry analysis on the resulting bands using imaging software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.[15]

-

Figure 3: Experimental Workflow for Western Blot Analysis.

This protocol is used to determine the IC50 value of this compound on CML cell proliferation.

-

Cell Seeding:

-

Seed BCR-ABL-positive (e.g., K562) and negative control cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the appropriate wells, ensuring a final DMSO concentration below 0.1%. Include vehicle-only control wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

-

-

Viability Measurement:

-

Add a viability reagent (e.g., CellTiter-Glo®, WST-8) to each well according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Conclusion

This compound represents a promising targeted protein degradation strategy for Chronic Myeloid Leukemia. By hijacking the IAP E3 ligases to induce proteasomal degradation of the oncogenic driver BCR-ABL, it offers a distinct mechanism of action from traditional kinase inhibition.[1][6] Its high potency, with a DC50 of 10 nM for BCR-ABL degradation and a corresponding inhibition of CML cell proliferation at similar concentrations, underscores its potential.[7][8] Further research and development of this and similar BCR-ABL degraders may provide new therapeutic avenues for CML, particularly in cases of TKI resistance.

References

- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. scispace.com [scispace.com]

- 5. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. adooq.com [adooq.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Sniper(abl)-039: A Targeted Protein Degrader for Chronic Myeloid Leukemia

An In-depth Technical Guide on the Discovery and Development of a Novel BCR-ABL Protein Degrader

This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of Sniper(abl)-039, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML). This document is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, oncology, and medicinal chemistry.

Introduction: The Challenge of BCR-ABL and the Rise of Protein Degraders

Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. While tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib have revolutionized CML treatment, challenges such as acquired resistance through point mutations in the ABL kinase domain necessitate the development of alternative therapeutic strategies.

Targeted protein degradation has emerged as a promising approach to overcome the limitations of traditional enzyme inhibition. Technologies like SNIPERs and Proteolysis Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to eliminate pathogenic proteins. This compound was developed as a heterobifunctional molecule designed to specifically induce the degradation of the BCR-ABL protein.

Discovery and Molecular Design of this compound

This compound is a chimeric molecule that conjugates the potent ABL kinase inhibitor, dasatinib, with a derivative of the IAP ligand LCL161, connected by a polyethylene glycol (PEG) linker.[1][2][3] The design strategy is based on the SNIPER concept, which aims to bring a target protein into close proximity with an E3 ubiquitin ligase, in this case, the Inhibitor of Apoptosis Proteins (IAPs), to trigger the ubiquitination and subsequent proteasomal degradation of the target.

The development of this compound involved a systematic optimization process, evaluating various combinations of ABL inhibitors, IAP ligands, and linker lengths to achieve the most potent and specific degradation of BCR-ABL.[1][2] The final construct, this compound, demonstrated superior activity in reducing BCR-ABL protein levels in CML cell lines.[1]

Key Components of this compound:

-

Target Binding Ligand: Dasatinib, a high-affinity inhibitor of the ABL kinase domain, serves to recruit the BCR-ABL protein.

-

E3 Ligase Ligand: An LCL161 derivative binds to cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP), which possess E3 ubiquitin ligase activity.[1]

-

Linker: A polyethylene glycol (PEG)x3 linker connects the two ligands, providing the optimal length and flexibility to facilitate the formation of a stable ternary complex between BCR-ABL and the IAP E3 ligase.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the proximity of BCR-ABL to cIAP1 and XIAP. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the BCR-ABL protein, a process catalyzed by the RING domain of the IAPs. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BCR-ABL protein. This event-driven, catalytic mode of action allows a single molecule of this compound to induce the degradation of multiple BCR-ABL proteins.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The preclinical efficacy of this compound has been characterized by its potent induction of BCR-ABL degradation and its high affinity for its target components.

| Parameter | Value (nM) | Target/Cell Line | Reference |

| DC₅₀ | 10 | BCR-ABL in K562 cells | [] |

| IC₅₀ | 0.54 | ABL | [] |

| IC₅₀ | 10 | cIAP1 | [] |

| IC₅₀ | 12 | cIAP2 | [] |

| IC₅₀ | 50 | XIAP | [] |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory techniques. The specific protocols from the primary research by Shibata et al. were not publicly available.

Cell Culture

-

Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).

-

Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for BCR-ABL Degradation

-

Cell Seeding: K562 cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/mL.

-

Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).

-

Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against ABL, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blotting

Caption: Workflow for Western Blotting analysis.

Analysis of Downstream Signaling

-

Protocol: The Western blotting protocol described in section 5.2 is followed.

-

Primary Antibodies: In addition to ABL and a loading control, primary antibodies against phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL) are used to assess the inhibition of BCR-ABL downstream signaling.

Summary and Future Directions

This compound is a potent and specific degrader of the oncogenic BCR-ABL protein. By hijacking the cellular IAP E3 ligases, it effectively induces the proteasomal degradation of its target, leading to the inhibition of downstream pro-survival signaling pathways and the suppression of CML cell growth in preclinical models.[2]

The development of this compound highlights the potential of targeted protein degradation as a therapeutic strategy to overcome resistance to conventional inhibitors. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to evaluate the full therapeutic potential of this novel compound for the treatment of chronic myeloid leukemia. The modular nature of the SNIPER platform also offers the possibility of developing degraders for other challenging cancer targets.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its well-defined mechanism of action, potent in vitro activity, and rational design provide a strong foundation for its continued development as a potential therapeutic agent for CML and a valuable tool for further research into the biology of BCR-ABL-driven malignancies.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of cIAP1 and XIAP in SNIPER(ABL)-039 Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a novel class of therapeutic agents designed to induce the degradation of target proteins through the ubiquitin-proteasome system. SNIPER(ABL)-039 is a chimeric molecule that conjugates the ABL kinase inhibitor Dasatinib with a derivative of the IAP antagonist LCL161.[1] This design enables the recruitment of Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ubiquitin ligase activity, to the oncogenic BCR-ABL fusion protein, thereby triggering its degradation. This document provides a detailed technical overview of the distinct and cooperative roles of two key IAP family members, cellular IAP1 (cIAP1) and X-linked IAP (XIAP), in the mechanism of action of this compound.

Mechanism of Action of this compound

This compound functions by inducing proximity between the target protein (BCR-ABL) and IAP E3 ligases. This is achieved through its two distinct functional ends: the Dasatinib moiety, which binds to the ABL kinase domain of BCR-ABL, and the LCL161 derivative, which serves as a ligand for IAPs.[1][2] The simultaneous binding of this compound to both BCR-ABL and an IAP results in the formation of a ternary complex. This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BCR-ABL protein, marking it for degradation by the 26S proteasome. This compound has been shown to recruit both cIAP1 and XIAP to mediate this effect.[3][4]

Differential Roles of cIAP1 and XIAP in SNIPER Activity

Research into SNIPER compounds has revealed that cIAP1 and XIAP are degraded via different mechanisms.[5][6]

Role of cIAP1: Direct Autoubiquitination and Degradation

The degradation of cIAP1 is a direct consequence of the binding of the IAP antagonist module of the SNIPER molecule.[6][7] The LCL161 derivative in this compound mimics the endogenous IAP inhibitor SMAC/DIABLO, binding to the BIR domains of cIAP1. This interaction is sufficient to induce a conformational change that triggers the E3 ligase activity of cIAP1, leading to its autoubiquitination and subsequent proteasomal degradation.[7] This process is independent of the formation of a ternary complex with the target protein, BCR-ABL.[5][6] Evidence for this comes from studies using control SNIPER molecules where the target protein ligand is inactive; these molecules are unable to degrade the target protein or XIAP but remain competent in degrading cIAP1.[6][7] this compound effectively reduces the level of cIAP1 within 6 hours of treatment.[3]

Role of XIAP: Ternary Complex-Dependent Degradation

In contrast to cIAP1, the degradation of XIAP is contingent upon the formation of the ternary complex, comprising this compound, BCR-ABL, and XIAP.[5][6][7] The SNIPER molecule must physically bridge XIAP and BCR-ABL to induce the ubiquitination and degradation of both proteins. If the SNIPER molecule cannot bind to the target protein (BCR-ABL), it fails to induce the degradation of XIAP.[5][6] This indicates that XIAP degradation is coupled to the degradation of the primary target. This compound has been observed to reduce XIAP levels after 24 hours of treatment.[3] While both IAPs are involved, studies have shown that the simultaneous silencing of both cIAP1 and XIAP is required to significantly suppress the this compound-induced degradation of BCR-ABL, suggesting a degree of functional redundancy or cooperation between the two E3 ligases.[4]

Quantitative Data Summary

The following tables summarize the key quantitative metrics related to the activity of this compound.

Table 1: Binding Affinity and Degradation Potency of this compound

| Target | Metric | Value (nM) | Reference(s) |

|---|---|---|---|

| BCR-ABL | DC50 | 10 | [1][8][9] |

| ABL | IC50 | 0.54 | [1][9][10] |

| cIAP1 | IC50 | 10 | [1][9][10] |

| cIAP2 | IC50 | 12 | [1][9][10] |

| XIAP | IC50 | 50 | [1][9][10] |

IC50 represents the concentration required for 50% inhibition of the target. DC50 represents the concentration required for 50% degradation of the target.

Table 2: Effect of this compound on Protein Levels in K562 Cells

| Protein | Concentration | Time Point | Observation | Reference(s) |

|---|---|---|---|---|

| BCR-ABL | ≥10 nM | 24 h | Effective knockdown | [3] |

| cIAP1 | Not specified | 6 h | Effective reduction | [3] |

| XIAP | Not specified | 24 h | Effective reduction |[3] |

Visualized Signaling Pathways and Workflows

This compound Mechanism of Action

Caption: Ternary complex formation mediated by this compound.

Differential Degradation Mechanisms of cIAP1 and XIAP

Caption: Distinct degradation pathways for cIAP1 and XIAP.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for verifying ternary complex formation.

Detailed Experimental Protocols

Western Blotting for Protein Degradation

-

Cell Culture and Treatment: Culture K562 cells in appropriate media. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for specified time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BCR-ABL, cIAP1, XIAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex

-

Cell Lysis: Treat and harvest cells as described above, using a non-denaturing IP lysis buffer.[11]

-

Pre-clearing: Pre-clear cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[12]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-BCR-ABL) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[13]

-

Washing: Pellet the beads using a magnetic rack and wash several times with cold IP wash buffer to remove non-specifically bound proteins.[12]

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of BCR-ABL, cIAP1, and XIAP.

In Vitro Ubiquitination Assay

-

Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, the purified target protein (BCR-ABL), and the relevant E3 ligase (cIAP1 or XIAP).[14][15]

-

Initiation: Add this compound to the reaction mixture. As a control, perform reactions without the SNIPER molecule.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination cascade to occur.[14]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Detection: Analyze the reaction products by Western blotting, using an anti-ubiquitin antibody to detect the formation of polyubiquitinated BCR-ABL, which will appear as a high-molecular-weight smear.

Cell Viability Assay (MTS/MTT)

-

Cell Seeding: Seed K562 cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate at 37°C for 1-4 hours.[16] The reagent is converted by metabolically active cells into a colored formazan product.

-

Measurement: If using MTT, add a solubilization solution.[16] Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell growth inhibition.

Conclusion

This compound leverages the cellular protein degradation machinery by engaging cIAP1 and XIAP to eliminate the oncogenic BCR-ABL protein. The roles of these two E3 ligases are distinct: cIAP1 undergoes rapid, target-independent autoubiquitination and degradation upon direct binding by the SNIPER's IAP ligand, while XIAP degradation is strictly dependent on the formation of a ternary complex that includes the BCR-ABL target. This dual mechanism, which involves the degradation of both the primary oncogenic driver and key anti-apoptotic proteins, underscores the therapeutic potential of the SNIPER platform. A thorough understanding of these differential mechanisms is critical for the rational design and optimization of future IAP-based protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SNIPER | TargetMol [targetmol.com]

- 9. adooq.com [adooq.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 12. neb.com [neb.com]

- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Targeted Protein Degradation of BCR-ABL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Kinase Inhibition

The fusion protein BCR-ABL is the pathogenic driver of Chronic Myeloid Leukemia (CML).[1] Its constitutive tyrosine kinase activity triggers a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis.[2][3] The development of tyrosine kinase inhibitors (TKIs), such as imatinib, has transformed CML into a manageable chronic disease for many patients.[4][5] However, challenges remain, including acquired drug resistance due to kinase domain mutations and the persistence of leukemic stem cells, which can lead to relapse.[5][6][7]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that offers a distinct mechanism of action compared to traditional occupancy-driven inhibitors.[8] Instead of merely blocking the protein's function, TPD co-opts the cell's own ubiquitin-proteasome system to eliminate the entire target protein.[9][10] This approach has the potential to overcome TKI resistance, address non-catalytic scaffolding functions of BCR-ABL, and lead to a more durable therapeutic response.[5][11] This guide provides a technical overview of the strategies, methodologies, and current state of targeted BCR-ABL degradation.

The BCR-ABL Signaling Network

BCR-ABL's constitutive kinase activity leads to its autophosphorylation, creating docking sites for various adapter proteins and initiating multiple downstream signaling cascades critical for CML pathogenesis.[3][12] Key pathways include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Activated via the GRB2/SOS complex, this pathway is a primary driver of cell proliferation.[2][12]

-

PI3K/AKT/mTOR Pathway: This pathway, which can be activated through GRB2, GAB2, and other adaptors, is crucial for cell survival and inhibiting apoptosis.[2][13]

-

STAT5 Pathway: Direct phosphorylation and activation of STAT5 by BCR-ABL is a critical event for the proliferation of CML cells.[4][9]

These interconnected pathways highlight the complexity of BCR-ABL-driven leukemogenesis and underscore the rationale for eliminating the central BCR-ABL protein itself.

Mechanisms of Targeted BCR-ABL Degradation

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[11][14] The PROTAC facilitates the formation of a ternary complex between BCR-ABL and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), leading to the ubiquitination of BCR-ABL.[9][15] This poly-ubiquitin tag marks the protein for recognition and degradation by the 26S proteasome.[16]

A key feature of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[10] This event-driven pharmacology can be more potent than traditional occupancy-based inhibition.

References

- 1. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]

- 5. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Modular PROTAC Design for the Degr ... | Article | H1 Connect [archive.connect.h1.co]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era in Chronic Myeloid Leukemia: The Ascendancy of Protein Degraders Over Conventional Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The therapeutic landscape of Chronic Myeloid Leukemia (CML) has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs) targeting the aberrant BCR-ABL fusion protein. However, the emergence of drug resistance and the persistence of leukemic stem cells (LSCs) underscore the pressing need for innovative therapeutic strategies. This whitepaper delves into the compelling advantages of a novel class of therapeutics—protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs)—over traditional small molecule inhibitors in the context of CML. By orchestrating the complete elimination of the oncoprotein, degraders offer a paradigm shift from mere inhibition to targeted eradication, promising more profound and durable clinical responses.

Overcoming the Limitations of Kinase Inhibition

Tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib have transformed CML into a manageable chronic condition for many patients.[1][2] These drugs function by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its catalytic activity and downstream signaling.[3] However, this "occupancy-driven" pharmacology is not without its challenges:

-

Drug Resistance: Point mutations within the ABL kinase domain can impair TKI binding, leading to the emergence of drug-resistant clones. The T315I "gatekeeper" mutation, for instance, confers resistance to most clinically available TKIs.[4]

-

Incomplete Eradication of Leukemic Stem Cells: LSCs, the reservoir for disease relapse, have been shown to be less dependent on the kinase activity of BCR-ABL for their survival and can persist despite TKI therapy.[5]

-

Non-Catalytic Scaffolding Functions: Beyond its kinase activity, the BCR-ABL protein acts as a scaffold, assembling signaling complexes that contribute to leukemogenesis. TKIs fail to address these non-catalytic functions.[3]

Protein Degraders: A Paradigm Shift to "Event-Driven" Pharmacology

Protein degraders, such as PROTACs, operate on an entirely different principle. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein (e.g., BCR-ABL), and the other recruits an E3 ubiquitin ligase.[6][7][8][9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7][8][9] This "event-driven" mechanism offers several key advantages over traditional inhibition:

-

Complete Protein Elimination: Unlike inhibitors that merely block a single function, degraders lead to the complete removal of the target protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.[3]

-

Overcoming Resistance: By targeting the entire protein for degradation, PROTACs can be effective against mutant forms of BCR-ABL that are resistant to TKIs due to altered binding pockets.[10]

-

Catalytic Activity and Sub-stoichiometric Dosing: A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a catalytic effect. This allows for potent activity at lower concentrations than what is required for inhibitors to maintain constant target occupancy.[11]

-

Potential for LSC Eradication: By eliminating the BCR-ABL protein entirely, degraders may be more effective at targeting the LSC population that is less reliant on its kinase activity.

Quantitative Comparison: Degraders vs. Inhibitors

Preclinical studies have demonstrated the superior potency of BCR-ABL protein degraders compared to their inhibitor counterparts. The following tables summarize key quantitative data from studies on prominent BCR-ABL degraders, GMB-475 and various dasatinib-based PROTACs, in comparison to traditional TKIs.

| Compound | Cell Line | IC50 (nM) | Reference |

| Imatinib | K562 | ~170 | [5] |

| KU812 | - | ||

| KCL22 | - | [12] | |

| Dasatinib | K562 | ~0.5 - 3 | [13] |

| GMB-475 (PROTAC) | K562 | ~1000 | [14] |

| Ba/F3 BCR-ABL1 | ~1110 | [5] | |

| Arg-PEG1-Dasa (PROTAC) | K562 | 0.3595 | [15] |

| Lys-PEG1-Dasa (PROTAC) | K562 | 0.2 - 0.5 | [15] |

| Leu-PEG1-Dasa (PROTAC) | K562 | 0.2 - 0.5 | [15] |

| Phe-PEG1-Dasa (PROTAC) | K562 | 0.2 - 0.5 | [15] |

| Table 1: Comparative IC50 values of BCR-ABL inhibitors and degraders in CML cell lines. |

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| GMB-475 (PROTAC) | K562 | ~500 | - | [14] |

| Arg-PEG1-Dasa (PROTAC) | K562 | 0.85 | 98.8 | [15] |

| Lys-PEG1-Dasa (PROTAC) | K562 | ~5 | 81.0 - 99.1 | [15] |

| Leu-PEG1-Dasa (PROTAC) | K562 | ~5 | 81.0 - 99.1 | [15] |

| Phe-PEG1-Dasa (PROTAC) | K562 | ~5 | 81.0 - 99.1 | [15] |

| Table 2: Degradation efficiency of BCR-ABL PROTACs in CML cell lines. |

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, the mechanism of action of PROTACs, and a typical experimental workflow for their evaluation.

Caption: BCR-ABL Signaling Pathways in CML.

Caption: Mechanism of Action of a PROTAC.

Caption: Experimental Workflow for PROTAC Evaluation.

Detailed Experimental Protocols

To facilitate the replication and validation of findings in this field, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of inhibitors and degraders on CML cell lines.

Materials:

-

CML cell line (e.g., K562)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed CML cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the test compounds (inhibitors and degraders) in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.

Western Blot for BCR-ABL Degradation

This protocol is used to quantify the levels of BCR-ABL protein following treatment with degraders.

Materials:

-

CML cells treated with test compounds

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-BCR (abcam), anti-c-Abl (Cell Signaling Technology), anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against BCR or c-Abl overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms the PROTAC-mediated ubiquitination of the target protein.[16][17][18]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant E3 ligase (e.g., VHL-ElonginB-ElonginC complex)

-

Recombinant BCR-ABL protein (or relevant domain)

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Anti-BCR-ABL antibody

-

Anti-ubiquitin antibody

-

SDS-PAGE and Western blot reagents

Procedure:

-

In a microcentrifuge tube, combine the reaction components in the following order: ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase, and the PROTAC at various concentrations.

-

Add the recombinant BCR-ABL protein to initiate the reaction.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blot.

-

Probe the membrane with an anti-BCR-ABL antibody to detect the unmodified and ubiquitinated forms of the protein (which will appear as a ladder of higher molecular weight bands).

-

Confirm the presence of ubiquitin on the target protein by probing with an anti-ubiquitin antibody.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the superiority of protein degraders over traditional inhibitors for the treatment of CML. By inducing the complete and catalytic degradation of the BCR-ABL oncoprotein, PROTACs offer the potential to overcome drug resistance, eliminate residual disease, and target the non-catalytic functions of the oncoprotein. The quantitative data from preclinical studies are highly encouraging, demonstrating the potent and sustained effects of this new therapeutic modality.

The detailed experimental protocols and visual diagrams provided herein are intended to empower researchers to further investigate and advance the development of protein degraders for CML and other malignancies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules for in vivo applications, with the ultimate goal of translating this promising technology into transformative therapies for patients. The era of targeted protein degradation has dawned, heralding a new and exciting chapter in the fight against cancer.

References

- 1. Dasatinib vs. imatinib in patients with chronic myeloid leukemia in chronic phase (CML-CP) who have not achieved an optimal response to 3 months of imatinib therapy: the DASCERN randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term Follow-up of Lower Dose Dasatinib 50mg Daily as Frontline Therapy in Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifesensors.com [lifesensors.com]

- 17. lifesensors.com [lifesensors.com]

- 18. bpsbioscience.com [bpsbioscience.com]

SNIPER(abl)-039: A Technical Guide to a PROTAC-Mediated Degrader of BCR-ABL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SNIPER(abl)-039, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This document details the molecule's mechanism of action, summarizes its efficacy with quantitative data, and provides detailed experimental protocols for its evaluation.

Core Concepts: PROTACs and the SNIPER Platform

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) molecules are a class of PROTACs that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase component.[3] this compound is a prime example of this technology, designed to target the BCR-ABL protein for degradation.[3]

This compound: Molecular Profile and Mechanism of Action

This compound is composed of the ABL kinase inhibitor Dasatinib, which serves as the BCR-ABL targeting ligand, and a derivative of the IAP antagonist LCL161, which recruits IAP E3 ligases. These two components are joined by a polyethylene glycol (PEG) linker.[3]

The mechanism of action of this compound involves the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ligase (specifically cIAP1 and XIAP).[3] This proximity induces the IAP-mediated polyubiquitination of BCR-ABL. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BCR-ABL protein.[3] This targeted degradation approach offers a potential advantage over simple inhibition, as it can overcome resistance mechanisms associated with kinase domain mutations and can impact non-kinase scaffolding functions of the target protein.

Mechanism of Action Diagram

Caption: Mechanism of this compound-mediated BCR-ABL degradation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various CML cell lines.

Table 1: Degradation Potency of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 (BCR-ABL) | K562 | 10 nM | [4][5] |

Table 2: Inhibitory Concentration of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 (ABL) | N/A | 0.54 nM | [4][5] |

| IC50 (cIAP1) | N/A | 10 nM | [4][5] |

| IC50 (cIAP2) | N/A | 12 nM | [4][5] |

| IC50 (XIAP) | N/A | 50 nM | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture

-

Cell Lines: K562 (human CML, blast crisis), KU812 (human CML, blast crisis), KCL22 (human CML, chronic phase).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCR-ABL Degradation

This protocol is for assessing the degradation of BCR-ABL and downstream signaling proteins.

Experimental Workflow

Caption: A typical workflow for Western blot analysis.

Detailed Steps:

-

Cell Treatment: Seed K562 cells at a density of 5 x 105 cells/mL in 6-well plates. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-ABL (to detect BCR-ABL)

-

Anti-phospho-STAT5

-

Anti-phospho-CrkL

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of CML cells.

Detailed Steps:

-

Cell Seeding: Seed CML cells (e.g., K562, KU812, KCL22) in a 96-well plate at a density of 1 x 104 cells/well.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Signaling Pathway Analysis

This compound-mediated degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are critical for the proliferation and survival of CML cells.[3] Key downstream effectors include STAT5 and CrkL.[3]

BCR-ABL Downstream Signaling

Caption: Inhibition of BCR-ABL signaling by this compound.

Conclusion

This compound is a potent PROTAC molecule that effectively induces the degradation of the oncoprotein BCR-ABL. Its mechanism of action, leveraging the IAP E3 ligases, leads to the suppression of downstream signaling pathways and inhibits the proliferation of CML cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on targeted protein degradation strategies for CML and other malignancies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to Sniper(abl)-039

This technical guide provides a comprehensive overview of the molecular components, mechanism of action, and experimental characterization of Sniper(abl)-039, a potent degrader of the oncogenic BCR-ABL fusion protein. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Components

This compound is a heterobifunctional molecule, also known as a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), which falls under the broader class of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is composed of three key molecular entities: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] The molecular formula of this compound is C54H68ClN11O9S2.[1][4]

| Component | Molecule | Function |

| Target Ligand | Dasatinib | An inhibitor of the ABL tyrosine kinase, providing specificity for the BCR-ABL protein.[5][6][7][8][9][10] |

| E3 Ligase Ligand | LCL161 Derivative | Recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[5][6][7][8][9][10] |

| Linker | Polyethylene Glycol (PEG) x3 | Covalently connects Dasatinib and the LCL161 derivative, with its length optimized for potent protein degradation.[1][11] |

Mechanism of Action

The primary mechanism of action of this compound is to induce the targeted degradation of the BCR-ABL protein through the ubiquitin-proteasome system.[1][7]

-

Ternary Complex Formation : this compound facilitates the formation of a ternary complex by simultaneously binding to the BCR-ABL protein via its Dasatinib moiety and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161 derivative ligand.[1][2]

-

Ubiquitination : The proximity induced by the ternary complex allows the IAP E3 ligase to catalyze the transfer of ubiquitin molecules to the BCR-ABL protein.[1][3]

-

Proteasomal Degradation : The polyubiquitinated BCR-ABL protein is then recognized and degraded by the 26S proteasome.[2][3]

-

Downstream Signaling Inhibition : The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, which are crucial for the proliferation of chronic myelogenous leukemia (CML) cells.[1]

Quantitative Data

Degradation and Inhibitory Potency

The potency of this compound has been quantified through various in vitro assays.

| Parameter | Target | Value |

| DC50 | BCR-ABL Protein Degradation | 10 nM[1][5][6][7][8][10] |

| IC50 | ABL Kinase Inhibition | 0.54 nM[1][5][6][7][8] |

| IC50 | cIAP1 | 10 nM[1][5][6][7][8] |

| IC50 | cIAP2 | 12 nM[1][5][6][7][8] |

| IC50 | XIAP | 50 nM[1][5][6][7][8] |

Cellular Activity

This compound has demonstrated potent anti-proliferative effects in BCR-ABL positive CML cell lines.

| Cell Line | IC50 (Proliferation) |

| K562 | ~10 nM[2] |

| KCL22 | ~10 nM[2] |

| KU812 | ~10 nM[2] |

Experimental Protocols

The following are overviews of key experimental methodologies used in the characterization of this compound.

Synthesis and Purification of this compound

The synthesis of this compound involves the conjugation of Dasatinib to an LCL161 derivative via a PEG linker.[1] The final product is purified using column chromatography on NH silica gel, yielding a colorless amorphous solid.[6] The purity and identity of the compound are confirmed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[6]

Western Blotting for BCR-ABL Degradation

This assay is used to quantify the reduction of BCR-ABL protein levels in cells treated with this compound.[6]

-

Cell Culture and Treatment : K562 cells, a human CML cell line, are cultured and treated with varying concentrations of this compound for a specified duration, typically 6 to 24 hours.[11]

-

Cell Lysis : After treatment, the cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

-

Gel Electrophoresis and Transfer : Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.[9]

-